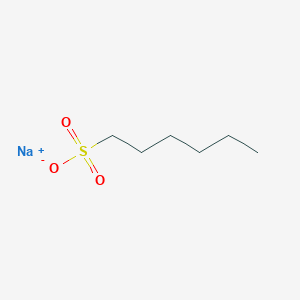

sodium;hexane-1-sulfonate

Description

Overview of Alkyl Sulfonates as Functional Molecules

Alkyl sulfonates are a class of organic compounds characterized by a hydrophobic alkyl chain and a hydrophilic sulfonate group. wikipedia.org This amphiphilic nature, where one part of the molecule is attracted to water and the other is repelled by it, is fundamental to their function. The sulfonate group, consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom and a carbon atom, is a strong acid group, meaning it is typically fully ionized across a wide pH range. fiveable.memdpi.com This constant charge enhances the water solubility of the molecules. mdpi.com

The functional properties of alkyl sulfonates have led to their widespread use in various fields. They are well-known as surfactants and detergents, where they lower the surface tension of liquids, and are also utilized in biomedical applications, such as in implant coatings and drug delivery systems. wikipedia.orgnih.gov In organic synthesis, alkyl sulfonate esters serve as important intermediates in a variety of chemical reactions. fiveable.me The introduction of a sulfonate group can significantly alter the physicochemical properties of a molecule, including its solubility and reactivity. fiveable.memdpi.com

The Foundational Role of Sodium Hexane-1-Sulfonate (B8646315) in Analytical and Synthetic Methodologies

Sodium hexane-1-sulfonate has established a foundational role in both analytical and synthetic chemistry due to its specific properties. It is a white crystalline solid that is soluble in water. lookchem.com

Physicochemical Properties of Sodium Hexane-1-Sulfonate

| Property | Value |

|---|---|

| Molecular Formula | C6H13NaO3S thermofisher.commedchemexpress.com |

| Molecular Weight | 188.22 g/mol lookchem.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder/solid ontosight.aicymitquimica.commedchemexpress.com |

| Melting Point | >300 °C lookchem.comsigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in water ontosight.aichemicalbook.com |

| pH | 5.5 - 7.5 (100 g/l in H₂O at 20 °C) chemicalbook.commerckmillipore.com |

This table presents key physicochemical properties of Sodium Hexane-1-Sulfonate.

In analytical chemistry , sodium hexane-1-sulfonate is prominently used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). ontosight.ailookchem.comregistech.com In this technique, it is added to the mobile phase to improve the separation and analysis of ionic compounds, particularly peptides and proteins. lookchem.comchemicalbook.com The sulfonate group of the molecule pairs with positively charged analytes, forming a neutral complex. This interaction increases the retention of the analyte on the nonpolar stationary phase of a reversed-phase HPLC column, leading to better resolution and peak shape. sigmaaldrich.com It has been utilized in HPLC methods for the simultaneous determination of water-soluble vitamins and preservatives, as well as for the analysis of pharmaceuticals like Sitagliptin phosphate (B84403) monohydrate and Metformin hydrochloride. sigmaaldrich.com It is also employed in high-performance capillary electrophoresis for the analysis of peptides. lookchem.comchemicalbook.com

Selected Applications of Sodium Hexane-1-Sulfonate in Chromatography

| Application Area | Analytical Technique | Role of Sodium Hexane-1-Sulfonate |

|---|---|---|

| Pharmaceutical Analysis | RP-HPLC | Mobile phase component for the analysis of sodium ibandronate. sigmaaldrich.com |

| Food Analysis | HPLC with fluorescence detection | Quantification of riboflavin (B1680620) and thiamine (B1217682) in yogurts. sigmaaldrich.com |

| Environmental Analysis | HPLC-ICP-MS | Improved separation of arsenic and selenium compounds. researchgate.net |

| Biochemical Analysis | Ion-Pair Chromatography | Determination of L-carnitine in food supplements. sigmaaldrich.com |

This table highlights specific research applications of Sodium Hexane-1-Sulfonate in various chromatographic methods.

In synthetic chemistry , sodium hexane-1-sulfonate has been reported to be used as a base in organic coupling reactions, such as the Suzuki coupling reaction. lookchem.comchemicalbook.comchemicalbook.com This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic molecules. lookchem.com

Structure

2D Structure

Properties

IUPAC Name |

sodium;hexane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S.Na/c1-2-3-4-5-6-10(7,8)9;/h2-6H2,1H3,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSZRRAAFHGKCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Sodium Hexane 1 Sulfonate

Established Synthetic Pathways for Sodium Hexane-1-Sulfonate (B8646315)

The primary and most well-documented method for the synthesis of sodium hexane-1-sulfonate involves the reaction of a haloalkane with a sulfite salt. This nucleophilic substitution reaction, a variation of the Strecker sulfite synthesis, is a straightforward and efficient approach to forming the carbon-sulfur bond.

A common pathway utilizes 1-bromohexane as the starting material and sodium sulfite as the source of the sulfonate group. google.comgoogle.com The reaction is typically carried out in an aqueous or aqueous-alcoholic medium. The general scheme for this reaction is as follows:

CH₃(CH₂)₅Br + Na₂SO₃ → CH₃(CH₂)₅SO₃Na + NaBr

One patented method describes the synthesis by reacting bromohexane with sodium sulfite in the presence of a catalyst, such as dodecyl sodium sulfate (B86663), to facilitate the reaction. google.com The reaction mixture is heated, and after a period of incubation, the product is isolated and purified. google.comgoogle.com Purification can be achieved through recrystallization from a suitable solvent, such as a mixed alcohol system, to yield high-purity sodium hexane-1-sulfonate. google.com

Another patent details a similar process where bromohexane and sodium sulfite are heated at high temperatures (190-210°C) for an extended period (10-20 hours). google.com This method is presented as suitable for industrial-scale production. google.com

A general laboratory procedure for a similar reaction, the synthesis of sodium 2-bromoethanesulfonate, involves refluxing ethylene dibromide with an aqueous-alcoholic solution of sodium sulfite. orgsyn.org After the reaction, the unreacted starting materials and alcohol are removed by distillation, and the product is extracted from the remaining aqueous solution and inorganic salts using boiling alcohol, followed by crystallization upon cooling. orgsyn.org This general approach can be adapted for the synthesis of sodium hexane-1-sulfonate from 1-bromohexane.

The key parameters influencing the yield and purity of the final product include the reaction temperature, reaction time, the ratio of reactants, and the choice of solvent and catalyst.

Development of Functionalized Hexane-1-Sulfonate Derivatives

The functionalization of hexane-1-sulfonate derivatives involves the introduction of specific chemical groups to the hexane (B92381) chain to tailor the molecule's properties for particular applications. This can enhance its performance as a surfactant, improve its selectivity as an ion-pairing reagent, or impart novel functionalities for materials science applications.

Synthesis and Exploration of Fluoro-hybrid Sulfonate Analogs

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as polarity, lipophilicity, and thermal stability. In the context of surfactants and ion-pairing reagents, fluorination can lead to enhanced surface activity and unique interaction capabilities.

Strategies for Tailoring Molecular Structure for Targeted Applications

The molecular structure of hexane-1-sulfonate can, in principle, be tailored to meet the demands of specific applications. This can be achieved by modifying the length of the alkyl chain, introducing functional groups, or altering the counter-ion.

For instance, varying the length of the hydrophobic alkyl chain would directly impact the surfactant properties of the molecule, such as its critical micelle concentration and its effectiveness in lowering surface tension. The introduction of functional groups, such as hydroxyl or amino groups, along the hexane chain could provide sites for further chemical modification or specific interactions with target analytes in chromatographic applications.

Advanced Chromatographic Applications and Mechanistic Insights

Core Role as an Ion-Pair Reagent in High-Performance Liquid Chromatography (HPLC)

Sodium;hexane-1-sulfonate (B8646315) serves as a pivotal ion-pair reagent in High-Performance Liquid Chromatography (HPLC), particularly for the separation of ionic and highly polar analytes that exhibit poor retention on conventional reversed-phase columns. Its application is a cornerstone of ion-pair chromatography (IPC), a technique that enhances the retention and resolution of such challenging compounds.

Fundamental Mechanisms of Ion-Pair Chromatography (IPC)

The underlying principle of IPC involves the addition of an ion-pairing reagent, such as sodium;hexane-1-sulfonate, to the mobile phase. This reagent interacts with the ionized analyte to form a neutral, hydrophobic ion-pair. This newly formed complex can then be retained by the nonpolar stationary phase of a reversed-phase HPLC column. Two primary models have been proposed to elucidate the precise mechanism of this interaction: the ion pair distribution model and the dynamic ion exchange model.

The ion pair distribution model posits that the ion-pairing reagent and the analyte ion form a distinct, electrostatically neutral ion-pair in the mobile phase before interacting with the stationary phase. This neutral complex then partitions between the mobile phase and the stationary phase based on its hydrophobicity. The more hydrophobic the ion-pair, the stronger its interaction with the stationary phase, leading to increased retention.

In contrast, the dynamic ion exchange model suggests that the hydrophobic alkyl chains of the ion-pairing reagent, in this case, the hexyl group of hexane-1-sulfonate, adsorb onto the nonpolar stationary phase. This creates a dynamic, in-situ ion-exchange surface. The charged head of the adsorbed ion-pairing reagent is then available to interact with oppositely charged analyte ions in the mobile phase. This electrostatic interaction is the primary driver of retention in this model. For alkyl sulfonates, the dynamic ion exchange process is generally considered the predominant mechanism.

The length of the alkyl chain of the sulfonate ion-pair reagent is a critical parameter that significantly influences both the retention and selectivity of the chromatographic separation. A longer alkyl chain imparts greater hydrophobicity to the ion-pair reagent.

In the context of the dynamic ion exchange model, a longer alkyl chain leads to a stronger adsorption of the reagent onto the stationary phase, creating a more densely coated and effective ion-exchange surface. This, in turn, results in a stronger retention of the analyte. Therefore, as the number of carbons in the alkyl sulfonate increases, the retention effect on the component becomes stronger. For instance, when separating basic compounds, using an ion-pair reagent with a longer alkyl chain will generally lead to longer retention times.

The following table illustrates the effect of increasing the alkyl chain length of the sodium alkyl sulfonate ion-pair reagent on the capacity factor (k') of catecholamines. An increase in the capacity factor indicates stronger retention.

| Ion-Pair Reagent | Analyte | Capacity Factor (k') |

| Sodium pentanesulfonate | Noradrenaline | ~1.5 |

| Adrenaline | ~2.0 | |

| Dopamine (B1211576) | ~3.5 | |

| This compound | Noradrenaline | ~2.5 |

| Adrenaline | ~3.2 | |

| Dopamine | ~5.0 | |

| Sodium octanesulfonate | Noradrenaline | ~4.0 |

| Adrenaline | ~5.5 | |

| Dopamine | ~8.0 |

This table is generated based on qualitative and trend data from multiple sources. The exact values are illustrative to demonstrate the trend.

The selectivity of the separation can also be modulated by altering the alkyl chain length. Different analytes may exhibit varying degrees of interaction with ion-pair reagents of different hydrophobicities, allowing for the fine-tuning of their separation.

Method Development and Optimization in Sodium Hexane-1-Sulfonate Based HPLC

The development and optimization of HPLC methods utilizing this compound as an ion-pair reagent require careful consideration of several experimental parameters. The most influential of these are the pH of the mobile phase and the concentration of the organic modifier.

The pH of the mobile phase plays a crucial role in ion-pair chromatography as it dictates the ionization state of both the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase. For basic analytes, a lower mobile phase pH ensures that they are in their protonated, cationic form, making them available for ion-pairing with the anionic hexane-1-sulfonate. Conversely, for acidic analytes, a higher pH would be required to ensure their deprotonation into an anionic form to pair with a cationic ion-pairing reagent. When using this compound for the separation of basic compounds, adjusting the pH to a value at least 2 pH units below the pKa of the analytes is a common practice to ensure complete ionization.

The organic modifier content, typically acetonitrile (B52724) or methanol (B129727), in the mobile phase also has a profound effect on retention. Increasing the concentration of the organic modifier increases the eluotropic strength of the mobile phase, leading to a decrease in the retention time of the ion-paired analyte. This is because the more organic mobile phase can more effectively compete with the analyte-reagent complex for the hydrophobic stationary phase. Therefore, a careful balance of pH and organic modifier content is essential to achieve the desired separation with optimal resolution and analysis time.

The following table demonstrates the effect of mobile phase pH and acetonitrile concentration on the retention time of a hypothetical basic drug "Drug X" using this compound as the ion-pair reagent.

| Mobile Phase pH | Acetonitrile Concentration (%) | Retention Time of Drug X (min) |

| 3.0 | 30 | 12.5 |

| 3.0 | 35 | 9.8 |

| 3.0 | 40 | 7.2 |

| 3.5 | 30 | 11.8 |

| 3.5 | 35 | 9.1 |

| 3.5 | 40 | 6.5 |

| 4.0 | 30 | 10.5 |

| 4.0 | 35 | 8.0 |

| 4.0 | 40 | 5.8 |

This table is generated based on established chromatographic principles and qualitative data. The exact values are illustrative to demonstrate the trends.

Impact of Ion-Pair Reagent Concentration on Elution Characteristics and Retention

In ion-pair chromatography (IPC), the concentration of the ion-pair reagent, such as sodium hexane-1-sulfonate, in the mobile phase is a critical parameter that directly governs the retention and elution of analytes. technologynetworks.com Optimizing this concentration is essential for achieving desired separations. technologynetworks.com Generally, for an oppositely charged analyte, increasing the concentration of the ion-pair reagent leads to an increase in its retention time. thermofisher.com This occurs because a higher concentration of sodium hexane-1-sulfonate results in greater coverage of the hydrophobic stationary phase, enhancing the ion-exchange interactions with the analyte.

However, this relationship is not infinitely linear. As the concentration of an alkyl sulfonate like sodium hexane-1-sulfonate increases, retention will increase up to a certain point. shimadzu.ch Beyond this optimal concentration, a phenomenon known as the "fold over point" can occur, where retention begins to decrease. shimadzu.ch This is attributed to the formation of micelles by the ion-pair reagent in the mobile phase, which creates a secondary hydrophobic phase that can solvate the analyte, leading to earlier elution. shimadzu.ch

The choice of concentration directly affects the capacity factor (k) of analytes. For instance, in the analysis of catecholamines, increasing the concentration of hexane-sulphonic acid sodium salt (HSA) was shown to increase the capacity factors for noradrenaline (NA), adrenaline (A), and dopamine (DA). journalagent.com A higher concentration of HSA was required to achieve the same retention times as a longer-chain alkyl sulfonate like octane-sulphonic acid. journalagent.com Similarly, the concentration of sodium hexane-1-sulfonate has been shown to affect the retention factors of pharmaceutical compounds like metamizole (B1201355) sodium (MTZ), pitofenone (B1678488) hydrochloride (PTF), and fenpiverine bromide (FPB). researchgate.net

Typically, the concentration of ion-pairing reagents in the mobile phase is maintained between 0.5 to 20 mM. technologynetworks.com Precise temperature control is also crucial, as temperature can alter the amount of ion-pairing reagent adsorbed onto the stationary phase, thereby influencing retention. welch-us.com

| Analyte Group | Ion-Pair Reagent | Concentration Change | Observed Effect on Retention | Reference |

|---|---|---|---|---|

| Catecholamines (NA, A, DA) | Hexane-sulphonic acid sodium salt (HSA) | Increasing concentration | Increased capacity factors (K) | journalagent.com |

| General Basic Compounds | Alkyl Sulfonates | Increase to optimal point | Retention increases linearly | shimadzu.ch |

| General Basic Compounds | Alkyl Sulfonates | Increase beyond optimal point ("fold over point") | Retention begins to decrease due to micelle formation | shimadzu.ch |

| Pharmaceuticals (MTZ, PTF, FPB) | Sodium hexane (B92381) sulphonate | Varying concentration | Affects the retention factor (k) | researchgate.net |

Column Selection and Stationary Phase Interactions in Ion-Pair Chromatography

The selection of an appropriate column and stationary phase is fundamental to successful separations using ion-pair chromatography with sodium hexane-1-sulfonate. The most commonly used columns are reversed-phase columns, such as those with C8 or C18 (octyl or octadecylsilane) stationary phases. technologynetworks.comchromatographyonline.com These phases provide a nonpolar, hydrophobic surface necessary for the primary retention mechanism.

The mechanism of interaction in IPC with alkyl sulfonates is predominantly an ion-exchange process. shimadzu.chshimadzu.com The sodium hexane-1-sulfonate reagent, which possesses both a nonpolar alkyl tail (the hexyl group) and a polar, ionic head (the sulfonate group), is introduced into the mobile phase. chromatographyonline.com The nonpolar hexyl tail adsorbs onto the hydrophobic C18 or C8 stationary phase through hydrophobic interactions. chromatographyonline.comchromforum.org This process effectively transforms the surface of the stationary phase, creating a negatively charged layer of sulfonate groups that extends into the mobile phase. welch-us.comchromatographyonline.com

This newly formed charged surface can then interact with positively charged analyte ions via electrostatic attraction, functioning as a dynamic ion-exchanger. shimadzu.chchromforum.org A positively charged analyte, which would otherwise have little affinity for the nonpolar stationary phase and elute quickly, is now retained on the column. technologynetworks.com Elution is then typically achieved by manipulating the mobile phase composition, for example by increasing the concentration of an organic modifier like methanol or acetonitrile, which reduces the hydrophobic interactions holding the ion-pair reagent to the stationary phase. thermofisher.com

It is important to note that columns dedicated to ion-pair methods can exhibit a "memory effect," as it can be difficult to completely wash the ion-pair reagent from the stationary phase. chromforum.org Therefore, it is often recommended to dedicate a specific column for use with ion-pair reagents to ensure reproducibility. chromforum.org

Diverse Analytical Separations Facilitated by Sodium Hexane-1-Sulfonate

Sodium hexane-1-sulfonate is a versatile ion-pairing reagent used in the separation and analysis of a wide array of charged molecules across various fields. Its ability to enhance the retention of polar and ionic compounds on standard reversed-phase columns makes it invaluable in analytical chemistry. guidechem.com

Analysis of Peptides and Proteins

The analysis of peptides and proteins by reversed-phase HPLC often benefits from the use of ion-pairing reagents. Sodium hexane-1-sulfonate is suitable for this purpose, aiding in the separation of these complex biomolecules. lichrom.comhimedialabs.com It has been specifically employed in the separation and quantification of the protein Cystatin C. In this application, trifluoroacetic acid (TFA) was also used as a second ion-pair reagent. The study noted that the hydrophobic leader sequence of Cystatin C enhances its binding to the stationary phase, and the hexane-1-sulfonate reagent binds with the stationary phase in a competitive manner, facilitating an efficient separation. The absence of the alkyl sulfonate reagent from the mobile phase resulted in a distorted peak and a shift in retention time, highlighting its critical role in the separation.

| Analyte(s) | Matrix | Analytical Technique | Reference |

|---|---|---|---|

| Noradrenaline, Adrenaline, Dopamine | Rat Tissues | RP-HPLC with Electrochemical Detection | journalagent.com |

| Arsenic and Selenium Species | American Ginseng | HPLC-ICP-MS | researchgate.net |

| L-carnitine | Food Supplements | Ion-Pair Chromatography with Indirect Conductimetric Detection | sigmaaldrich.com |

Determination of Pharmaceutical Compounds and Active Pharmaceutical Ingredients

The pharmaceutical industry frequently utilizes ion-pair chromatography with sodium hexane-1-sulfonate for the analysis of active pharmaceutical ingredients (APIs), particularly basic compounds, and their related substances. guidechem.com It is employed in stability-indicating HPLC methods for quality control and formulation analysis. For example, it has been used in the simultaneous chromatographic assay of injectable analgesic solutions containing metamizole sodium (MTZ), pitofenone hydrochloride (PTF), and fenpiverine bromide (FPB). researchgate.net It also serves as a buffer component in a reverse-phase UPLC method for the simultaneous determination of the anti-diabetic drugs Sitagliptin phosphate (B84403) monohydrate and Metformin hydrochloride in pharmaceutical dosage forms. sigmaaldrich.com

| Analyte(s) | Purpose | Analytical Technique | Reference |

|---|---|---|---|

| Metamizole sodium, Pitofenone hydrochloride, Fenpiverine bromide | Simultaneous assay in injectable solutions | Ionic Liquid / Ion Pair LC | researchgate.net |

| Sitagliptin phosphate monohydrate, Metformin hydrochloride | Simultaneous determination in dosage forms | RP-UPLC | sigmaaldrich.com |

Separation of Water-Soluble Vitamins and Preservatives

The analysis of complex mixtures containing both water-soluble vitamins and preservatives is a common challenge in the food and pharmaceutical industries. Sodium hexane-1-sulfonate is an effective ion-pairing reagent for these applications. It can be used as part of the mobile phase in an HPLC stability-indicating method for the simultaneous determination of water-soluble vitamins and preservatives. sigmaaldrich.com In one specific method developed for fish feed additives, a mobile phase containing 0.01 M sodium 1-hexane sulfonate was used for the simultaneous analysis of ten water-soluble vitamins, including B1, B2, B5, B6, B7, B9, B12, ascorbic acid, niacin, and nicotinamide. researchgate.net The concentration of the ion-pair reagent was found to be crucial for achieving good separation between vitamins B5 and B6. researchgate.net Food preservatives such as nitrite, nitrate, benzoic acid, and sorbic acid are often analyzed using ion chromatography techniques to ensure food quality and compliance with regulations. nih.govazom.combibliotekanauki.pl

| Analyte(s) | Matrix | Analytical Technique | Reference |

|---|---|---|---|

| 10 Water-Soluble Vitamins (B1, B2, B5, B6, B7, B9, B12, Ascorbic Acid, Niacin, Nicotinamide) | Fish Feed Additives | HPLC-UV | researchgate.net |

| Water-Soluble Vitamins and Preservatives | General | HPLC | sigmaaldrich.com |

Chromatographic Resolution of Catecholamines

This compound (HSA) serves as a key ion-pairing agent in reversed-phase high-performance liquid chromatography (HPLC) for the separation of catecholamines, such as noradrenaline (NA), adrenaline (A), and dopamine (DA). tcichemicals.com The addition of this aliphatic sulfonate to the mobile phase is essential for enhancing the separation and achieving baseline resolution of these critical neurotransmitters. tcichemicals.com

In studies comparing different ion-pairing agents, HSA has been identified as a suitable reagent for the liquid chromatographic separation of catecholamines in both phosphate and ammonium (B1175870) acetate-based mobile phases. tcichemicals.com The retention of catecholamines on a reversed-phase column is manipulated by the formation of a neutral equilibrium with the ion-pairing agent, which increases their retention and improves separation. myskinrecipes.com

The concentration of this compound in the mobile phase directly influences the retention of catecholamines. Research shows that increasing the concentration of HSA leads to an increase in the capacity factors (k') for all catecholamines, although higher molar concentrations of HSA may be required to achieve the same retention times as other agents like octanesulfonic acid. tcichemicals.com For instance, in a phosphate-based mobile phase, the capacity factors for NA, A, and DA were found to be approximately 120% higher than those in an ammonium acetate-based mobile phase at the same HSA concentration. tcichemicals.com

Table 1: Effect of Mobile Phase Buffer on Catecholamine Capacity Factors (k') with this compound (HSA)

| Catecholamine | Phosphate Buffer (k') | Ammonium Acetate Buffer (k') |

|---|---|---|

| Noradrenaline (NA) | Higher | Lower |

| Adrenaline (A) | Higher | Lower |

| Dopamine (DA) | Higher | Lower |

This table illustrates the comparative effect on retention, with capacity factors being significantly higher in a phosphate buffer system when using HSA as the ion-pairing reagent. tcichemicals.com

Applications in Ultra-Performance Liquid Chromatography (UPLC) Methodologies

The utility of this compound extends to Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique that utilizes smaller particle-size columns to achieve faster and more efficient separations. In UPLC, it is often used as a buffer component in the mobile phase for reversed-phase methods. myskinrecipes.comsigmaaldrich.com Its role as an ion-pairing reagent is critical for the simultaneous determination of multiple compounds within a single pharmaceutical dosage form. myskinrecipes.comsigmaaldrich.com

A notable application is in the analysis of Sitagliptin phosphate monohydrate and Metformin hydrochloride, where this compound is a component of the buffer in a reverse-phase UPLC method designed for their simultaneous quantification. myskinrecipes.comsigmaaldrich.com The liquid chromatography methods developed using this compound are often scalable and can be adapted for fast UPLC applications, which are crucial for high-throughput analysis in pharmaceutical quality control. sielc.com

Contributions to High Performance Capillary Electrophoresis (HPCE)

High-Performance Capillary Electrophoresis (HPCE) is an analytical technique that separates components based on their migration rates in an electric field within a narrow-bore capillary. itwreagents.com this compound finds application in HPCE, particularly in the analysis of peptides. lichrom.com In this context, it contributes to the separation mechanism, leveraging its ionic properties to influence the electrophoretic mobility of the analytes. The high purity of chromatography-grade this compound makes it ideal for such sensitive applications, ensuring accuracy and reproducibility. lichrom.com

Integration in Mobile-Phase Ion Chromatography (MPIC) with Suppressed Conductivity Detection

In Mobile-Phase Ion Chromatography (MPIC), also known as ion-pair chromatography, this compound acts as a mobile phase additive. Specifically, hexane sulfonic acids are used as cation-pairing reagents. The fundamental principle involves the sulfonate reagent being added to the mobile phase, where it dynamically coats the neutral stationary phase. This creates a charged surface that can retain and separate oppositely charged analyte ions.

This technique is frequently paired with suppressed conductivity detection. The suppressor reduces the background conductivity of the eluent while increasing the conductivity of the analyte ions, thereby enhancing detection sensitivity. For cationic analytes separated using an alkylsulfonic acid like hexane-1-sulfonate, the suppressor exchanges the counterions for hydronium ions. This process converts the ion-pair reagent into a low-conductivity form (water) and the analyte into a high-conductivity form, resulting in a larger signal and improved detection.

Role in Electrokinetic Chromatographic Separations

This compound plays a specialized role in electrokinetic chromatography, a hybrid separation technique that combines elements of electrophoresis and chromatography. It is used as an amphiphilic anion to form mixed pseudostationary phases.

In one application, it is used in conjunction with a soluble cationic polymer, poly(diallydimethylammonium chloride), to create a mixed pseudostationary phase for the separation of a diverse range of organic anions and cations. This system allows for the effective separation of compounds like aromatic carboxylic acids, sulfonates, and opiates. The hexanesulfonate anions interact with the cationic polymer, forming aggregates that act as a "stationary" phase in the capillary, enabling differential partitioning of analytes and facilitating their resolution.

Effects of Sodium Hexane-1-Sulfonate in Micellar Chromatographic Systems

This compound is classified as a low molecular weight alkylsulfonate and an anionic surfactant. lichrom.com This surfactant property is the basis for its use in micellar liquid chromatography. In this technique, a surfactant is added to the mobile phase at a concentration above its critical micelle concentration, leading to the formation of micelles. These micelles act as a pseudostationary phase, providing a different selectivity compared to conventional stationary phases.

As an anionic surfactant, this compound can form micelles in the aqueous mobile phase. myskinrecipes.comlichrom.com These micelles create a nonpolar interior and a charged exterior, allowing for the separation of both polar and nonpolar compounds by partitioning them between the bulk mobile phase and the micellar phase. This enhances the separation of polar compounds in reversed-phase HPLC by providing an additional interaction mechanism. myskinrecipes.com

Catalytic Functions in Advanced Organic Synthesis

Catalysis of Alpha-Aminophosphonate Formation

Alpha-aminophosphonates are important phosphorus analogs of α-amino acids and are recognized for their wide range of biological activities, making them key targets in medicinal and pesticide chemistry. wikipedia.orgcore.ac.uk The most common method for their synthesis is the Kabachnik-Fields reaction, a three-component condensation involving a carbonyl compound (aldehyde or ketone), an amine, and a hydrophosphoryl compound like a dialkyl phosphite. wikipedia.orgcore.ac.ukorganic-chemistry.org

Research has highlighted the efficacy of sodium;hexane-1-sulfonate (B8646315) as a catalyst in a green synthesis approach to the Kabachnik-Fields reaction. rgmcet.edu.in In a notable application, it has been employed to catalyze the one-pot coupling of aldehydes or ketones, amines, and triethyl phosphite. rgmcet.edu.in This method is particularly attractive due to its operational simplicity and adherence to the principles of green chemistry. The reaction is conducted under solvent-free conditions and utilizes ultrasound irradiation, which often leads to shorter reaction times and higher yields. rgmcet.edu.insigmaaldrich.com

The use of sodium;hexane-1-sulfonate in this context offers several advantages, including clean conversion, high selectivity, and a straightforward workup process, making the protocol both practical and economically appealing. rgmcet.edu.in The catalyst facilitates the key bond-forming steps, likely by activating the reactants and promoting the formation of the crucial C-P bond.

| Reactant Type | Specific Reactant Example | Role in Reaction |

|---|---|---|

| Carbonyl Compound | Aldehydes/Ketones | Provides the carbon skeleton for the alpha-carbon. |

| Amine | Primary or Secondary Amines | Source of the nitrogen atom for the amino group. |

| Phosphorus Source | Triethyl phosphite | Provides the phosphonate (B1237965) group. |

| Catalyst | This compound | Facilitates the three-component coupling. |

| Reaction Conditions | Solvent-free, Ultrasound Irradiation | Promotes an efficient and environmentally friendly synthesis. |

Utility as a Base in Specialized Organic Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, through palladium catalysis. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is fundamental to the synthesis of biphenyls, polyolefins, and styrenes. wikipedia.org The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

A critical component in the Suzuki coupling is the presence of a base. The base plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle. organic-chemistry.org It activates the organoboron species (e.g., a boronic acid) by forming a more nucleophilic boronate complex. organic-chemistry.org This activation facilitates the transfer of the organic group from the boron atom to the palladium center, allowing the catalytic cycle to proceed. organic-chemistry.orgwikipedia.org

| Component | Example | Function in the Reaction |

|---|---|---|

| Organohalide | Aryl halide, Vinyl halide | Electrophilic coupling partner. |

| Organoboron Compound | Arylboronic acid | Nucleophilic coupling partner. |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the C-C bond formation. |

| Base | This compound | Activates the organoboron compound for transmetalation. |

Interactions and Applications in Biochemical and Other Chemical Systems

Utilization as a Buffer Component in Biochemical Assay Development

Sodium;hexane-1-sulfonate (B8646315) is frequently employed as a component of the mobile phase or buffer system in chromatographic assays, particularly in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). sigmaaldrich.comsigmaaldrich.com Its primary function in this context is as an ion-pairing reagent. sigmaaldrich.comsigmaaldrich.com In this role, it forms neutral ion pairs with charged analytes, which enhances their retention and improves their separation on reversed-phase columns. sigmaaldrich.com

This characteristic is valuable in the development of stability-indicating HPLC methods. For instance, it has been used as part of the mobile phase for the simultaneous determination of water-soluble vitamins and preservatives in multivitamin syrups. sigmaaldrich.comsigmaaldrich.com It also serves as a buffer component in reversed-phase UPLC methods designed for the simultaneous analysis of pharmaceutical compounds like Sitagliptin phosphate (B84403) monohydrate and Metformin hydrochloride in dosage forms. sigmaaldrich.comsigmaaldrich.com The utility of sodium;hexane-1-sulfonate as an ion-pairing reagent is also highlighted in the determination of L-carnitine in food supplements through ion-pair chromatography with indirect conductimetric detection. sigmaaldrich.com

Table 1: Applications in Chromatographic Assays

| Analytical Technique | Application | Role of this compound |

|---|---|---|

| HPLC | Simultaneous determination of water-soluble vitamins and preservatives | Mobile phase component / Ion-pairing reagent sigmaaldrich.comsigmaaldrich.com |

| UPLC | Simultaneous determination of Sitagliptin phosphate and Metformin hydrochloride | Buffer component sigmaaldrich.comsigmaaldrich.com |

Role in Protein Purification Strategies

The application of this compound extends to the analysis and purification of peptides and proteins. sigmaaldrich.comfishersci.com Its function as an ion-pairing agent in reversed-phase HPLC is a key strategy for separating these biomolecules. fishersci.com By forming ion pairs with charged residues on peptides and proteins, it modifies their hydrophobicity, allowing for differential retention and elution from the chromatographic column. This technique is suitable for protein purification applications. sigmaaldrich.com

Furthermore, its use has been noted in high-performance capillary electrophoresis for the analysis of peptides, showcasing its versatility in various analytical techniques focused on protein and peptide separation. fishersci.comhimedialabs.com The principle remains the same: modulating the analyte's charge and interaction with the system to achieve effective separation.

Electrochemical Investigations and Electrode Surface Modification

While specific electrochemical investigations focused solely on this compound are not extensively detailed in the provided research, the behavior of similar anionic surfactants provides context for its potential roles. Anionic surfactants can influence electrochemical processes by modifying the electrode surface. For example, sodium dodecyl sulfonate (a related compound) has been shown to enhance the oxidation peak current of analytes like Sudan I at a graphene-modified glassy carbon electrode. sigmaaldrich.com This enhancement is attributed to the surfactant adsorbing onto the electrode surface, which can accelerate the electron transfer rate and improve the sensitivity of the electrochemical determination. Given its surfactant properties, this compound could potentially be used in similar applications to modify electrode surfaces and enhance the electrochemical detection of specific analytes.

Solution Behavior in Aqueous Systems

This compound is an anionic surfactant that is soluble in water. fishersci.comchemicalbook.com Its behavior in aqueous solutions is characterized by the formation of micelles above a certain concentration, known as the critical micelle concentration (CMC). researchgate.netnih.gov This self-assembly is driven by the hydrophobic interactions between the hexyl chains of the surfactant molecules. researchgate.net

Studies on the solubility of ethane (B1197151) in aqueous solutions of this compound have provided insights into its micellization behavior. researchgate.netnih.gov Below the CMC, the solubility of a hydrophobic substance like ethane is low and similar to its solubility in pure water. nih.gov However, once micelles form at concentrations above the CMC, the solubility of ethane increases, indicating its incorporation into the hydrophobic core of the micelles. researchgate.netnih.gov This property is fundamental to the use of surfactants in various applications, including solubilization and detergency. The mass-action model for micelle formation can be used to interpret this solubility data. nih.gov

Table 2: Physicochemical Properties in Aqueous Solution

| Property | Value / Description |

|---|---|

| Solubility | Soluble in water fishersci.comchemicalbook.com |

| pH (100 g/L in H₂O at 20 °C) | 5.5 - 7.5 sigmaaldrich.commerckmillipore.com |

| Behavior | Forms micelles above the Critical Micelle Concentration (CMC) researchgate.netnih.gov |

Advanced Spectroscopic Characterization and Computational Modeling

Comprehensive Spectroscopic Analyses (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic analysis provides fundamental insights into the chemical structure and bonding within the sodium;hexane-1-sulfonate (B8646315) molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are principal tools for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the hydrocarbon chain structure and identifying the carbon atoms influenced by the electron-withdrawing sulfonate group.

¹H NMR Spectroscopy: The proton NMR spectrum of sodium;hexane-1-sulfonate displays characteristic signals corresponding to the different methylene (B1212753) groups and the terminal methyl group of the hexane (B92381) chain. The protons on the carbon adjacent to the sulfonate group (α-carbon) are the most deshielded and thus appear at the highest chemical shift (downfield). The signals from the other methylene groups in the alkyl chain typically appear as complex multiplets in the upfield region of the spectrum, with the terminal methyl protons resonating at the lowest chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| CH₃- | ~0.9 |

| -(CH₂)₄- | ~1.3-1.8 |

| -CH₂-SO₃⁻ | ~2.8-3.0 |

Note: Predicted values are based on typical ranges for similar alkyl sulfonates and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the six carbon atoms in the hexane chain. nih.govnih.gov Similar to the ¹H NMR spectrum, the carbon atom directly bonded to the sulfonate group (C1) is significantly deshielded and resonates at the highest chemical shift. The chemical shifts of the other carbon atoms generally decrease with increasing distance from the sulfonate group.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom | Typical Chemical Shift (δ) in ppm |

| C1 (-CH₂SO₃⁻) | 50-55 |

| C2 | 25-30 |

| C3 | 30-35 |

| C4 | 22-27 |

| C5 | 31-36 |

| C6 (CH₃-) | 13-15 |

Note: These are typical chemical shift ranges and can be influenced by experimental parameters. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies. nih.govnih.gov The most prominent bands are associated with the sulfonate group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1200-1250 cm⁻¹ and 1050-1100 cm⁻¹, respectively. The C-S stretching vibration usually appears in the 700-800 cm⁻¹ region. Additionally, the spectrum shows characteristic C-H stretching and bending vibrations of the alkyl chain.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2950-2850 | C-H stretching (alkyl) | Strong |

| ~1465 | C-H bending (alkyl) | Medium |

| ~1200-1250 | S=O asymmetric stretching | Strong |

| ~1050-1100 | S=O symmetric stretching | Strong |

| ~700-800 | C-S stretching | Medium |

Note: The exact peak positions can vary slightly. nih.govnih.gov

Theoretical and Computational Approaches to Molecular Structure and Interactions

Computational chemistry provides a powerful lens to investigate the molecular structure, electronic properties, and intermolecular interactions of this compound at a level of detail that is often inaccessible through experimental methods alone.

Molecular Modeling and Quantum Chemical Calculations: Theoretical studies, often employing density functional theory (DFT), can be used to optimize the geometry of the hexane-1-sulfonate anion and to calculate its electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule. Furthermore, quantum chemical calculations can elucidate the charge distribution within the molecule, highlighting the high negative charge localization on the oxygen atoms of the sulfonate group. This information is crucial for understanding the ion-pairing behavior with the sodium cation and the interactions with solvent molecules and other species.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations are particularly valuable for studying the behavior of this compound in solution and its tendency to form micelles. These simulations model the movement of individual atoms and molecules over time, governed by a set of force fields that describe the interatomic and intermolecular interactions.

MD simulations of alkyl sulfonates in aqueous environments have provided insights into:

Micelle Formation: The spontaneous aggregation of surfactant molecules into micelles above a certain concentration (the critical micelle concentration) can be observed and analyzed. Simulations can reveal the structure of these micelles, including the hydrophobic core formed by the alkyl chains and the hydrophilic shell of sulfonate headgroups interacting with water and counter-ions.

Surfactant Packing and Conformation: The arrangement and conformational dynamics of the hexane-1-sulfonate molecules within a micelle or at an interface can be investigated. This includes the degree of ordering of the alkyl chains and the orientation of the sulfonate headgroups.

Interaction with Other Molecules: The interaction of this compound with other molecules, such as oils, polymers, or active ingredients in a formulation, can be simulated to understand mechanisms of emulsification, stabilization, and delivery.

These computational approaches, when combined with experimental data, provide a comprehensive understanding of the structure-property relationships of this compound, guiding its application in various chemical and industrial processes.

Environmental Fate and Analytical Methodologies

Research on Environmental Mobility in Aquatic Systems

The environmental mobility of sodium;hexane-1-sulfonate (B8646315), an anionic surfactant, in aquatic systems is governed by a combination of transport and transformation processes. As a water-soluble compound, it is expected to be mobile in aquatic environments. Its fate is largely influenced by processes such as biodegradation and adsorption to sediment and suspended particulate matter.

While specific studies on the environmental mobility of sodium;hexane-1-sulfonate are limited in the available literature, the behavior of similar anionic surfactants provides insight into its likely environmental conduct. Anionic surfactants, as a class of compounds, are generally known to be readily biodegradable. nih.gov This biodegradation is a primary mechanism for their removal from wastewater and surface waters. nih.gov More than 99% of a similar surfactant, sodium lauryl sulfate (B86663) (SLS), is reported to readily biodegrade into non-toxic components. nsw.gov.au

The sorption of organic compounds to soil and sediment is a key factor in their environmental mobility. The process of sorption can be divided into two primary mechanisms: partition and adsorption. nih.gov Partitioning is a process where the compound dissolves into the bulk of the soil organic matter, while adsorption involves the accumulation of the compound on the surface of soil particles. nih.gov For anionic surfactants, the degree of sorption to soil and sediment is influenced by factors such as the organic carbon content of the soil, the clay mineralogy, and the pH of the surrounding water. Generally, the presence of organic matter in soil enhances the sorption of surfactants. nih.gov

The mobility of this compound in aquatic systems can be inferred from its chemical structure. The molecule possesses a hydrophilic sulfonate group and a hydrophobic hexane (B92381) chain. This amphiphilic nature dictates its behavior at interfaces, such as the water-sediment interface. While the negative charge of the sulfonate group might lead to repulsion from negatively charged clay surfaces, interactions with organic matter and positively charged sites on minerals can contribute to its retention in the solid phase.

Further research is required to fully elucidate the specific parameters governing the environmental mobility of this compound, including its partition coefficients (Koc) in various soil and sediment types and its biodegradation rates under different environmental conditions.

Development of Environmental Monitoring and Analysis Methods

The detection and quantification of this compound in environmental samples, particularly in aquatic systems, necessitate the use of sensitive and selective analytical methodologies. The development of such methods is crucial for monitoring its presence, concentration, and fate in the environment. The general workflow for analyzing trace organic contaminants in water samples involves sample collection, preparation (including extraction and concentration), and instrumental analysis. env.go.jpnih.gov

Sample Preparation:

Due to the typically low concentrations of emerging contaminants in environmental waters, a pre-concentration step is often required. env.go.jpnih.gov Solid-phase extraction (SPE) is a widely employed technique for the extraction and concentration of polar organic compounds from aqueous matrices. nih.govwaters.comthermofisher.comlibretexts.org This technique involves passing the water sample through a cartridge containing a solid adsorbent material that retains the analyte of interest. waters.comlibretexts.org The analyte is then eluted with a small volume of an appropriate solvent. eurofins.com For sulfonated compounds, various SPE sorbents can be utilized, including polymer-based materials and graphitized carbon black. shu.ac.uk

The selection of the SPE sorbent and the elution solvent is critical for achieving high recovery of the target analyte. For anionic compounds like this compound, the pH of the sample may need to be adjusted to optimize its retention on the sorbent. thermofisher.com

Analytical Determination:

Following sample preparation, instrumental analysis is performed to identify and quantify the analyte. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common technique for the analysis of non-volatile, polar compounds like this compound. sielc.comnih.gov

Liquid Chromatography (LC): Reversed-phase HPLC is a suitable separation technique, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The retention of this compound on the column can be influenced by the composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH. sielc.com Ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, can also be employed to enhance retention and improve chromatographic separation.

Detection:

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique for the determination of trace organic contaminants. nih.govnih.gov Electrospray ionization (ESI) is a common ionization source used for polar compounds. nih.gov The use of MS detection provides high sensitivity and allows for the confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern. nih.gov It is important to use high-purity water and solvents in LC-MS analyses to avoid ionic contamination that can lead to the formation of adducts and suppress the analytical signal. chromatographyonline.com

UV Detection: While less selective than MS, UV detection can also be used for the analysis of sulfonates that possess a suitable chromophore. nih.gov

The development of robust and validated analytical methods is essential for accurate environmental monitoring of this compound. Method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table of Analytical Methodologies

| Step | Technique | Description |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | A common technique for extracting and concentrating analytes from water samples using a solid sorbent material. nih.govwaters.comthermofisher.comlibretexts.org |

| Separation | High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate components in a mixture. Reversed-phase chromatography is often employed for polar analytes. sielc.com |

| Detection | Mass Spectrometry (MS) | A sensitive and selective detection method that identifies compounds based on their mass-to-charge ratio. Often used in tandem with LC (LC-MS). nih.govnih.gov |

Future Directions and Emerging Research Avenues

Compatibility with Hyphenated Analytical Techniques (e.g., LC-MS Challenges and Solutions)

The integration of liquid chromatography (LC) with mass spectrometry (MS) has become a cornerstone of modern analytical science. However, the use of non-volatile ion-pairing reagents like sodium;hexane-1-sulfonate (B8646315) in LC-MS presents a significant challenge: ion suppression. This phenomenon can reduce the ionization efficiency of the analyte in the MS source, leading to decreased sensitivity and unreliable quantification. nih.govresearchgate.net The primary cause of this suppression is the competition for ionization between the analyte and the high concentration of the ion-pairing reagent co-eluting from the column. chromatographyonline.com

Despite these challenges, the unique selectivity offered by ion-pair chromatography often makes it indispensable. Consequently, researchers are actively developing strategies to mitigate the adverse effects of sodium;hexane-1-sulfonate and similar reagents in LC-MS.

Key Challenges and Innovative Solutions:

| Challenge | Solution | Detailed Approach |

| Ion Suppression | Chromatographic Optimization | Developing LC methods with improved resolution to separate the analyte from the bulk of the ion-pairing reagent is a primary strategy. This can involve gradient elution, using columns with different selectivities, or employing two-dimensional LC to enhance separation. waters.com |

| Sample Preparation | Advanced sample preparation techniques, such as solid-phase extraction (SPE), can effectively remove the majority of the ion-pairing reagent before the sample is introduced into the MS. wikipedia.org | |

| Post-Column Techniques | Post-column addition of a reagent that displaces the ion-pairing agent or alters the mobile phase composition to favor analyte ionization can be effective. | |

| Alternative Ionization Sources | Investigating different ionization techniques that are less susceptible to suppression from non-volatile salts is an active area of research. | |

| Instrument Contamination | Dedicated Systems | To prevent cross-contamination, dedicating an LC system and MS source for ion-pairing applications is a common practice in many laboratories. |

| Rigorous Cleaning Protocols | Implementing thorough and regular cleaning procedures for the MS interface is crucial to maintain instrument performance. |

The development of novel ion-pairing reagents that are more compatible with MS detection is another promising avenue. These "MS-friendly" reagents would ideally be more volatile or have a lower propensity to cause ion suppression.

Exploration in Novel Materials Science Applications

The amphiphilic nature of this compound, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate group, makes it a valuable surfactant in the synthesis and modification of advanced materials. Its role extends beyond simple solubilization to directing the formation of complex structures and functionalizing surfaces.

Emerging applications in materials science include:

Nanomaterial Synthesis: As a surfactant, this compound can act as a template or stabilizing agent in the synthesis of nanoparticles. By controlling the size and shape of the micelles, it is possible to influence the morphology and properties of the resulting nanomaterials.

Polymer Chemistry: In emulsion polymerization, it can be used to stabilize polymer latexes. Furthermore, its incorporation into polymer structures can impart desirable properties such as improved conductivity or hydrophilicity.

Surface Modification: The sulfonate head group can interact with surfaces, allowing for the modification of materials to alter their surface properties. For example, it can be used to modify electrode surfaces to enhance their electrochemical response for sensing applications. guidechem.com

Thermo-responsive Materials: Research has explored the use of this compound in the development of thermo-responsive draw solutes for forward osmosis, a technology with applications in water purification and desalination.

These applications highlight the potential of this compound to contribute to the development of new materials with tailored functionalities for a wide range of technological applications.

Advancements in Green Chemical Synthesis Using Sodium Hexane-1-Sulfonate

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. This compound is finding a significant role in this paradigm shift, primarily through its application in micellar catalysis.

Micellar catalysis utilizes surfactants to create nanoreactors (micelles) in aqueous media, thereby facilitating organic reactions that would typically require volatile and often toxic organic solvents. acsgcipr.org This approach aligns with several key principles of green chemistry, including the use of safer solvents and the reduction of waste.

Key Research Findings in Green Synthesis:

| Application | Description | Green Chemistry Principle |

| Micellar Catalysis | This compound forms micelles in water, creating a hydrophobic core where organic reactants can concentrate and react, often at accelerated rates compared to conventional solvent systems. acsgcipr.org | Use of Safer Solvents (Water) |

| Energy Efficiency (reactions often proceed at ambient temperature) | ||

| Solvent-Free Synthesis | In some instances, this compound can act as a catalyst in solvent-free reaction conditions. For example, it has been shown to be an efficient catalyst for the green synthesis of alpha-aminophosphonates under ultrasound irradiation. sigmaaldrich.comsigmaaldrich.com | Prevention of Waste |

| Atom Economy |

The use of this compound in these green synthetic methods demonstrates its potential to contribute to more sustainable chemical manufacturing processes, reducing the environmental impact of chemical production.

Development of High-Throughput Separation and Analysis Protocols

In fields such as drug discovery and clinical diagnostics, the ability to rapidly screen and analyze large numbers of samples is essential. High-throughput screening (HTS) methodologies are continuously being developed to meet this demand. While this compound is a well-established reagent in conventional HPLC, its integration into high-throughput protocols is an area of active development.

The development of automated analytical systems is key to achieving high throughput. nih.gov This includes the use of robotic liquid handlers for sample preparation and automated HPLC and UHPLC systems for analysis. The challenge lies in developing robust and reproducible ion-pair chromatography methods that can be seamlessly integrated into these automated workflows.

Strategies for High-Throughput Protocols:

| Strategy | Implementation |

| Method Miniaturization | Utilizing smaller column dimensions and lower flow rates can reduce analysis time and solvent consumption, making the method more amenable to high-throughput applications. |

| Rapid Gradient Elution | Developing fast gradient methods that provide adequate separation in a shorter timeframe is crucial for increasing sample throughput. |

| Automated Sample Preparation | Integrating solid-phase extraction or liquid-liquid extraction steps into an automated workflow can significantly reduce the bottleneck of manual sample processing. nih.gov |

| Parallel Processing | The use of multi-well plates and parallel chromatography systems allows for the simultaneous analysis of multiple samples, dramatically increasing throughput. nih.gov |

By optimizing these parameters, it is possible to develop high-throughput ion-pair chromatography methods using this compound that are suitable for large-scale screening campaigns.

Q & A

Q. What are the critical physicochemical properties of sodium hexane-1-sulfonate for experimental design?

Sodium hexane-1-sulfonate (C₆H₁₃NaO₃S, MW 188.22) is a white solid with a melting point >300°C . Its solubility in water is not well-documented, but its monohydrate form (C₆H₁₅NaO₄S, MW 206.24) is commonly used in ion-pair chromatography . Key identifiers include InChIKey QWSZRRAAFHGKCH-UHFFFAOYSA-M and PubChem CID 23696962 . Researchers must verify purity (≥98% by HPLC) and moisture content (<0.5%) for reproducibility .

Q. What safety protocols are essential for handling sodium hexane-1-sulfonate?

The compound poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, lab coats, goggles) and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste services .

Q. How is sodium hexane-1-sulfonate synthesized?

While direct synthesis routes are not fully detailed, analogous methods involve sulfonation of hexane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with NaOH to yield the sodium salt . Reaction conditions (temperature, stoichiometry) require optimization to avoid byproducts like over-sulfonated derivatives .

Advanced Research Questions

Q. How can ion-pair chromatography methods using sodium hexane-1-sulfonate be optimized for polar analytes?

As an ion-pair reagent, it enhances retention of polar molecules (e.g., peptides) in reverse-phase HPLC. Optimize concentration (0.1–10 mM) and pH (2.5–4.0 using acetic acid) to balance analyte solubility and column efficiency . Validate methods via spike-recovery experiments and comparison with established standards (e.g., sodium 1-decanesulfonate) .

Q. What explains discrepancies in reported solubility data for sodium hexane-1-sulfonate?

Variations arise from hydration states (anhydrous vs. monohydrate) and impurities. Use differential scanning calorimetry (DSC) to confirm hydration status and Karl Fischer titration to quantify water content . Cross-reference solubility in methanol:water mixtures (e.g., 96:4 v/v) for consistency .

Q. How can researchers validate purity and structural integrity of sodium hexane-1-sulfonate?

Orthogonal techniques include:

Q. What strategies mitigate batch-to-batch variability in sodium hexane-1-sulfonate for long-term studies?

Source material from suppliers with certified analytical reports (e.g., PubChem or ECHA compliance) . Pre-screen batches using FTIR for functional group consistency and inductively coupled plasma (ICP) for sodium content verification .

Methodological Considerations

Q. How to address conflicting data in sulfonate-mediated reaction mechanisms?

For nucleophilic substitution or hydrolysis studies, control ionic strength with buffer systems (e.g., MES at pH 7.4) to stabilize sulfonate reactivity . Use isothermal titration calorimetry (ITC) to quantify binding constants with target molecules (e.g., Ca²⁺ chelators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.